molecular formula C11H9ClN2O B3224809 4-(p-tolyloxy)-6-chloropyriMidine CAS No. 124040-99-9

4-(p-tolyloxy)-6-chloropyriMidine

Cat. No. B3224809
CAS RN: 124040-99-9
M. Wt: 220.65 g/mol
InChI Key: HUVLEYFLZWYONG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would include the specific reactions used, the conditions under which they were carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and specific optical rotation. Other properties that might be included are the compound’s acidity or basicity, its polarity, and its reactivity .

Scientific Research Applications

Photophysical and Photochemical Properties

4-(p-tolyloxy)-6-chloropyrimidine, as a pyrimidine derivative, shares characteristics with other pyrimidine compounds, which are key in biological functions like DNA and RNA. Research shows that pyrimidine derivatives exhibit significant properties in photophysical and photochemical contexts. For instance, 4-thiouracil, a thionucleobase related to pyrimidines, absorbs UVA light leading to triplet formation with high quantum yield. This property is important for understanding photochemical reactions relevant to photodynamic therapy studies (Zou et al., 2014).

Nonlinear Optical Properties

Pyrimidine rings, including derivatives like 4-(p-tolyloxy)-6-chloropyrimidine, are noted for their promising applications in the field of nonlinear optics (NLO). A study on phenyl pyrimidine derivatives, closely related to 4-(p-tolyloxy)-6-chloropyrimidine, highlighted their considerable NLO character, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).

DNA Repair and Photoproducts

Pyrimidine derivatives play a critical role in DNA repair mechanisms. Studies on pyrimidine (6-4) photoproducts, which are common DNA lesions from UV exposure, show that enzymes like photolyases can reverse these lesions, restoring DNA's biological activity. This is crucial in understanding the molecular mechanisms of DNA repair and the role of pyrimidine derivatives in this process (Kim et al., 1994).

Antiviral and Antitumor Applications

Pyrimidine derivatives have been explored for their potential in antiviral and antitumor applications. The synthesis and evaluation of various pyrimidine-based compounds have revealed promising results in inhibiting viral replication and cancer cell growth. This area of research is significant for developing new pharmaceutical compounds (Holý et al., 2002).

Crystal Structure and Molecular Recognition

The crystal structure of pyrimidine derivatives, including 4-(p-tolyloxy)-6-chloropyrimidine, is important in pharmaceuticals where molecular recognition involving hydrogen bonding plays a crucial role. The study of these structures helps in understanding drug action and designing more effective pharmaceuticals (Rajam et al., 2017).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve how the compound interacts with biological systems. This could include the specific proteins or enzymes it interacts with, and the biochemical pathways it affects .

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, and any risks it poses to human health or the environment . It would also include appropriate safety precautions to take when handling the compound .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be pursued, and any modifications to the compound that could be made to enhance its properties or reduce its hazards .

properties

IUPAC Name

4-chloro-6-(4-methylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVLEYFLZWYONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-tolyloxy)-6-chloropyriMidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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